2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(2-methylpropylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS2/c1-7(2)5-13-11-14-8(6-18-11)9(16)15-10-12-3-4-17-10/h3-4,6-7H,5H2,1-2H3,(H,13,14)(H,12,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEZKYZYZFZKGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=CS1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves the reaction of 2-aminothiazole with an appropriate carboxylic acid derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of agrochemicals and photographic sensitizers.
Mechanism of Action
The mechanism of action of 2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and pharmacological implications:
*Calculated based on molecular formula.
Structure-Activity Relationships (SAR)
- Cyclopropyl: Introduces ring strain, possibly enhancing reactivity or target binding .
- Carboxamide Linkers :
Q & A
Q. Yield Optimization Strategies :
- Control reaction temperature (e.g., reflux in ethanol/water mixtures at 80°C) .
- Use catalysts like CuI for azide-alkyne cycloadditions or Lawesson’s reagent for thioamide formation .
- Monitor reaction progress via TLC or HPLC to minimize side products .
How can researchers characterize the purity and structural integrity of this compound?
Basic Research Question
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 172.98 ppm for carbonyl groups in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z 423.12 [M+H]⁺) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, 98–99% purity) .
Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra .
What experimental designs are suitable for evaluating its biological activity, such as anticancer potential?
Advanced Research Question
- In vitro assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., IC₅₀ determination) .
- Target engagement : Fluorescence polarization assays to test P-glycoprotein inhibition .
- Mechanistic studies :
- Apoptosis detection via flow cytometry (Annexin V/PI staining) .
- Western blotting for apoptosis-related proteins (e.g., Bcl-2, caspase-3) .
Data Interpretation : Compare results with structurally similar thiazole derivatives (e.g., 3,5-trimethoxybenzamide analogs) to identify pharmacophores .
How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be resolved?
Advanced Research Question
Contradictions may arise from:
- Assay conditions : Differences in cell line viability (e.g., HeLa vs. MCF-7) or serum concentration .
- Compound stability : Degradation under high pH/temperature (test via accelerated stability studies at 40°C/75% RH) .
Q. Resolution Strategies :
- Standardize protocols (e.g., CLSI guidelines for cytotoxicity assays).
- Validate purity post-assay using LC-MS to rule out decomposition .
What methodologies are effective for studying structure-activity relationships (SAR) in this compound class?
Advanced Research Question
- Analog synthesis : Modify substituents (e.g., replace 2-methylpropyl with cyclopropylamino) and test activity .
- Computational modeling :
- Molecular docking (e.g., AutoDock Vina) to predict binding to targets like tubulin .
- QSAR models using Hammett constants for electronic effects .
- Crystallography : Single-crystal X-ray diffraction to correlate 3D structure with activity (e.g., Cambridge Structural Database entries) .
Example : Analog 2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide showed enhanced solubility and target affinity vs. parent compound .
How can researchers assess the compound’s stability under experimental storage conditions?
Q. Methodological Answer
- Forced degradation studies :
- Thermal stress : Incubate at 60°C for 24 hours; monitor via HPLC .
- Hydrolytic stress : Expose to 0.1M HCl/NaOH at 25°C; quench and analyze .
- Long-term stability : Store at –20°C in amber vials; assess monthly for 6 months .
Key Metrics : Degradation products >0.5% indicate instability; adjust storage conditions accordingly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
